6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
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Overview
Description
6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound known for its broad-spectrum antiproliferative activity. This compound has shown significant potential in medicinal chemistry, particularly in the development of anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the reaction of thiourea, acetone, and 4-fluorobenzoyl bromide. The reaction conditions often include the use of solvents like ethanol or methanol, and the process is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its antiproliferative activity against various cancer cell lines.
Medicine: Potential use in the development of anticancer drugs.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis. The compound targets various signaling pathways, including those involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds also exhibit significant biological activities, including antimycobacterial and anticancer properties.
Fluorobenzylimidazole derivatives: Known for their photoelectric properties and potential use in LED materials.
Uniqueness
6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide stands out due to its broad-spectrum antiproliferative activity and its potential as a lead compound in the development of new anticancer agents. Its unique structure allows for various chemical modifications, enhancing its biological activity and specificity .
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-27-19-5-3-2-4-15(19)10-11-23-20(26)18-13-28-21-24-17(12-25(18)21)14-6-8-16(22)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTXTUVSIFHHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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